molecular formula C8H10ClN3S B1608535 N-(4-chlorobenzyl)hydrazinecarbothioamide CAS No. 6610-36-2

N-(4-chlorobenzyl)hydrazinecarbothioamide

Cat. No.: B1608535
CAS No.: 6610-36-2
M. Wt: 215.7 g/mol
InChI Key: HFFCGNJADIUIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C8H10ClN3S. It is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-chlorobenzyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)hydrazinecarbothioamide typically involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzyl chloride+thiosemicarbazideThis compound\text{4-chlorobenzyl chloride} + \text{thiosemicarbazide} \rightarrow \text{this compound} 4-chlorobenzyl chloride+thiosemicarbazide→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl chloride position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)hydrazinecarbothioamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor cell survival and induction of apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for further therapeutic development.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)hydrazinecarbothioamide
  • N-(4-bromobenzyl)hydrazinecarbothioamide
  • N-(4-methylbenzyl)hydrazinecarbothioamide

Comparison: N-(4-chlorobenzyl)hydrazinecarbothioamide is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, such as N-(4-bromobenzyl)hydrazinecarbothioamide, the chlorine atom may influence the compound’s reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-amino-3-[(4-chlorophenyl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFCGNJADIUIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392144
Record name N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-36-2
Record name N-[(4-Chlorophenyl)methyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 2
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 5
N-(4-chlorobenzyl)hydrazinecarbothioamide
Reactant of Route 6
N-(4-chlorobenzyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.